3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling reactions: The benzimidazole and piperidine intermediates are then coupled using a suitable coupling agent such as EDCI or DCC.
Formation of the pyrrolidine-2,5-dione ring: This can be achieved through a cyclization reaction involving a suitable dione precursor and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while substitution of the chloro group with an amine would yield the corresponding amine derivative.
Scientific Research Applications
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. The molecular targets and pathways involved would need to be identified through further research.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds such as albendazole, mebendazole, and thiabendazole, which are used as antiparasitic agents.
Piperidine derivatives: These include compounds such as piperidine itself, which is used as a precursor for various pharmaceuticals.
Pyrrolidine-2,5-dione derivatives: These include compounds such as thalidomide, which has immunomodulatory and anti-inflammatory properties.
Uniqueness
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of three distinct moieties: benzimidazole, piperidine, and pyrrolidine-2,5-dione. This unique structure may confer specific properties and activities that are not present in other similar compounds.
Properties
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N4O2/c24-16-6-5-14(11-15(16)23(25,26)27)31-20(32)12-19(22(31)33)30-9-7-13(8-10-30)21-28-17-3-1-2-4-18(17)29-21/h1-6,11,13,19H,7-10,12H2,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOYPWKNIFULLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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